Subtilosin A1
Description
Overview of Antimicrobial Peptides from Bacillus Species
The genus Bacillus is a prolific producer of a wide array of antimicrobial compounds, making it a significant source for the discovery of novel antibiotics. e-repository.orgcdnsciencepub.comnih.gov These antimicrobial peptides can be broadly categorized based on their biosynthetic pathways: those synthesized ribosomally (bacteriocins) and those synthesized non-ribosomally. e-repository.orgcdnsciencepub.com
Bacillus species produce a variety of bacteriocins, which are ribosomally synthesized antimicrobial peptides. e-repository.org These peptides often exhibit a narrow spectrum of activity, targeting bacteria closely related to the producer strain, though some have broader activity. e-repository.org Examples of bacteriocins from Bacillus include subtilin, sublancin 168, and subtilosin A. jmb.or.kr
In addition to bacteriocins, Bacillus species are well-known for producing non-ribosomally synthesized peptides (NRPs) with potent antimicrobial properties. cdnsciencepub.com These include compounds like bacitracin, polymyxins, and iturins. e-repository.orgcdnsciencepub.com The synthesis of these peptides is carried out by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs), which assemble the peptide chain independent of the ribosome. cdnsciencepub.com
The diversity of antimicrobial peptides produced by Bacillus species highlights their importance in ecological competition and their potential for development as therapeutic agents. cdnsciencepub.comnih.gov
Classification of Subtilosin A1 within Bacteriocins and Sactipeptides
This compound is classified as a bacteriocin (B1578144), a group of ribosomally synthesized antimicrobial peptides. jmb.or.krsmolecule.com Initially, due to its cyclic structure, subtilosin A and its variants were considered part of the circular bacteriocin family. However, detailed structural analysis revealed the presence of unique thioether cross-links, which are not characteristic of typical circular bacteriocins.
These distinctive thioether bridges, which link the sulfur of cysteine residues to the α-carbon of other amino acids, led to the establishment of a new classification group known as sactipeptides (sulfur to alpha-carbon containing peptides). oup.comresearchgate.net Subtilosin A was the founding member of this class. rsc.orgoup.com Therefore, this compound is more specifically classified as a sactipeptide. Sactipeptides are a subclass of Class I bacteriocins, which are characterized by undergoing post-translational modifications. jmb.or.krroyalsocietypublishing.orgoup.com
The classification of this compound can be summarized as follows:
Kingdom: Bacteria
Phylum: Firmicutes
Class: Bacilli
Order: Bacillales
Family: Bacillaceae
Genus: Bacillus
Species: Bacillus subtilis
Compound Class: Antimicrobial Peptide
Major Class: Bacteriocin
Sub-Class: Sactipeptide
Historical Context of Subtilosin Discovery
The parent compound, subtilosin A, was first isolated from Bacillus subtilis in 1985. oup.comfrontiersin.orgoup.com However, its unique and complex structure, particularly the unprecedented thioether cross-links, was not fully elucidated until the early 2000s through the use of multidimensional NMR spectroscopy. researchgate.netresearchgate.netacs.orgnih.gov
The discovery of this compound arose from investigations into hemolytic variants of Bacillus subtilis in the early 2000s. Researchers observed that certain strains of B. subtilis displayed hemolytic activity on blood agar (B569324) plates. Through genetic analysis, they identified a single nucleotide change in the gene encoding subtilosin A (sboA). This mutation, a cytosine to thymine (B56734) transition, resulted in the substitution of the threonine residue at position 6 with an isoleucine. researchgate.net This altered form of subtilosin was named this compound. researchgate.net The introduction of this mutant allele into wild-type B. subtilis strains conferred hemolytic properties, confirming the link between the single amino acid substitution and the observed hemolytic activity. Mass spectrometry analysis further validated the structural change, showing a mass difference consistent with the threonine-to-isoleucine substitution.
Properties
Molecular Formula |
NA |
|---|---|
Molecular Weight |
3438.01 |
Synonyms |
Subtilosin A1 |
Origin of Product |
United States |
Structural Biology and Advanced Elucidation of Subtilosin A1
Primary and Macrocyclic Structure of Subtilosin A and its A1 Variant
The foundational structure of Subtilosin A1 is a 35-amino-acid peptide that undergoes significant alterations to achieve its mature, active form. These modifications include a rare head-to-tail cyclization and unique thioether cross-links, which are crucial for its stability and function.
Amino Acid Sequence Analysis and N-C Termini Cyclization
Subtilosin A is ribosomally synthesized as a 43-amino-acid precursor peptide. asm.orgnih.gov This precursor undergoes processing, which includes the proteolytic cleavage of a leader peptide and a remarkable head-to-tail cyclization. asm.orgnih.govmybiosource.com An amide bond forms between the N-terminal asparagine and the C-terminal glycine, resulting in a macrocyclic structure. asm.orgresearchgate.net This cyclization is a key feature that contributes to the peptide's resistance to enzymatic degradation. nih.gov
The amino acid sequence of mature Subtilosin A is: N'-Asn-Gly-Leu-Gly-Leu-Trp-Gly-Asn-Lys-Gly-Cys-Ala-Thr-Cys-Ser-Ile-Gly-Ala-Ala-Cys-Leu-Val-Asp-Gly-Pro-Ile-Pro-Asp-Phe-Glu-Ile-Ala-Gly-Ala-Gly-C'
The Threonine-6 to Isoleucine Substitution in this compound and its Structural Implications
This compound is a naturally occurring variant of Subtilosin A, distinguished by a single amino acid substitution at position 6. asm.orgresearchgate.net In this compound, the threonine (Thr) residue is replaced by an isoleucine (Ile). asm.orgdntb.gov.uanih.gov This seemingly minor change from a polar amino acid to a non-polar, hydrophobic one has significant functional consequences, including conferring hemolytic activity to the peptide. asm.orgresearchgate.netnih.gov
| Feature | Subtilosin A | This compound |
| Amino Acid at Position 6 | Threonine (Thr) | Isoleucine (Ile) |
| Molecular Mass [M+H+] | ~3401 Da | 3412.5 Da asm.org |
| Key Biological Activity | Antibacterial researchgate.net | Antibacterial and Hemolytic asm.orgdntb.gov.ua |
Unique Post-Translational Modifications
Beyond its cyclic backbone, this compound is characterized by a set of highly unusual post-translational modifications: sulfur-to-α-carbon thioether cross-links. These bonds are distinct from the lanthionine (B1674491) bridges found in other bacteriocins and define subtilosins as a unique class of antimicrobial peptides known as sactipeptides. researchgate.netualberta.ca
Sulfur-to-α-Carbon Thioether Cross-Links: Cysteine to Phenylalanine and Threonine Linkages
Multidimensional NMR studies on isotopically labeled Subtilosin A have unequivocally demonstrated the presence of three intramolecular thioether bonds. nih.govacs.orgnih.gov These cross-links are formed between the sulfur atoms of three cysteine (Cys) residues and the α-carbons of two phenylalanine (Phe) residues and one threonine (Thr) residue. asm.orgnih.govacs.orgh1.co
The specific linkages are as follows:
Cysteine at position 4 is linked to the α-carbon of Phenylalanine at position 31. asm.orgnih.govnih.gov
Cysteine at position 7 is linked to the α-carbon of Threonine at position 28. asm.orgnih.govnih.gov
Cysteine at position 13 is linked to the α-carbon of Phenylalanine at position 22. asm.orgnih.govnih.gov
These thioether bridges create a tightly constrained, globular structure, which is essential for the peptide's stability and potent biological activity. researchgate.netpnas.org
| Thioether Bridge | Cysteine Residue | Linked Amino Acid | Position of Linkage |
| Bridge 1 | Cys4 | Phenylalanine (Phe) | α-carbon of Phe31 |
| Bridge 2 | Cys7 | Threonine (Thr) | α-carbon of Thr28 |
| Bridge 3 | Cys13 | Phenylalanine (Phe) | α-carbon of Phe22 |
Stereochemical Analysis of Modified Residues
Detailed stereochemical analysis has revealed that the formation of these thioether bonds involves specific changes to the stereochemistry of the α-carbon of the modified residues. nih.govacs.org While all other amino acids in Subtilosin A retain the standard L-configuration, the modified residues exhibit a mix of stereochemistries. nih.govrcsb.org
The biochemical formation of these unique thioether links occurs with:
Retention of configuration at Phenylalanine 22, resulting in an L-stereochemistry (α-R). nih.govacs.org
Inversion of configuration at Threonine 28, resulting in a D-stereochemistry (α-S). nih.govacs.org
Inversion of configuration at Phenylalanine 31, also resulting in a D-stereochemistry (α-S). nih.govacs.org
This "LDD" stereoisomer was determined to be the correct configuration as it provided the lowest energy family of structures that best fit the NMR data. nih.govacs.org This specific stereochemistry is a critical determinant of the final three-dimensional fold of the molecule.
Three-Dimensional Solution Structure Determination
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The complete determination of the primary and three-dimensional structure of Subtilosin A, the parent compound of this compound, was a significant challenge that was overcome through the extensive use of multidimensional NMR spectroscopy. h1.conih.gov These techniques were essential for mapping the covalent structure and defining the spatial arrangement of the peptide, particularly its unusual post-translational modifications. researchgate.netacs.org
Initial studies utilized two-dimensional ¹H-NMR spectra at high field strengths (e.g., 600 MHz) to determine the three-dimensional fold of the native peptide in solution, typically dimethylsulfoxide. researchgate.net A critical breakthrough in the elucidation process came from the use of isotopic labeling. h1.conih.gov Researchers produced Subtilosin A using a medium enriched with ¹³C and ¹⁵N isotopes, which significantly enhanced the sensitivity and resolution of the NMR experiments. acs.orgnih.gov This uniform labeling, along with selective incorporation of specific ¹³C and ¹⁵N-labeled amino acids such as L-phenylalanine and L-threonine, provided the necessary data to confirm the connectivity of the atoms. h1.conih.gov
A suite of multidimensional NMR experiments was employed to piece together the structural puzzle. Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) were used to identify the amino acid spin systems by mapping the through-bond scalar couplings between protons. ualberta.caacdlabs.com Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were vital for correlating protons with their directly attached (¹³C, ¹⁵N) and more distant heteroatoms, respectively. This was instrumental in confirming the peptide sequence and, crucially, in identifying the novel thioether bridges. nih.gov
The three-dimensional structure was established using Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. ualberta.cacolumbia.edu These experiments detect through-space interactions between protons that are close to each other (typically <5 Å), providing the distance constraints necessary for calculating the folded structure of the peptide. acdlabs.comcolumbia.edu The collected constraints were then used in computational structure calculation programs like ARIA (Ambiguous Restraints for Iterative Assignment) to generate a family of structures consistent with the NMR data. acs.orgnih.gov This approach not only defined the backbone fold but also determined the stereochemistry of the modified residues, revealing that the formation of the thio-links proceeds with retention of configuration at Phe22 and inversion at Thr28 and Phe31. acs.orgnih.gov
Table 1: Multidimensional NMR Experiments in Subtilosin Structure Elucidation
| NMR Experiment | Purpose in Structural Analysis | Type of Information Gained |
|---|---|---|
| COSY (Correlation Spectroscopy) | Identifies protons that are coupled through a few bonds. | Reveals J-coupling between adjacent protons, helping to identify amino acid side chains. acdlabs.com |
| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a spin system. | Groups proton signals belonging to the same amino acid residue. ualberta.ca |
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Detects protons that are close in space, regardless of bond connectivity. | Provides inter-proton distance constraints essential for determining the 3D structure. columbia.edu |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteroatoms (e.g., ¹³C, ¹⁵N). | Assigns signals to specific atoms in the isotopically labeled peptide. ualberta.ca |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and heteroatoms separated by multiple bonds. | Confirms the peptide sequence and helps to establish long-range connectivities, such as those in the thioether cross-links. nih.gov |
Advanced Spectroscopic Methods for Conformational Analysis
Beyond NMR, other advanced spectroscopic techniques are vital for analyzing the conformational properties of peptides like this compound, particularly their secondary structure. wisc.edu Circular Dichroism (CD) spectroscopy is a primary tool for this purpose. wikipedia.org
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers complementary information. wisc.edu These techniques probe the vibrational frequencies of chemical bonds, such as the amide I and amide II bands of the peptide backbone. The exact frequencies of these bands are sensitive to the peptide's secondary structure, allowing for another method to estimate the conformational composition. wisc.edu
These spectroscopic methods, often used in conjunction, provide a comprehensive picture of a peptide's conformation. While high-resolution NMR provides the detailed atomic-level structure, techniques like CD spectroscopy offer valuable insights into the global secondary structure and its stability under various conditions. wisc.edunih.gov
Table 2: Advanced Spectroscopic Methods for Peptide Conformational Analysis
| Spectroscopic Method | Principle | Application to this compound |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org | Rapidly determines the secondary structure content (α-helix, β-sheet) in solution and assesses conformational stability. wisc.edu |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations at specific frequencies. | Analyzes the frequencies of amide I and II bands to provide complementary information on secondary structure. wisc.edu |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, which provides information on molecular vibrations. | Complements FTIR data for a more complete picture of the peptide's vibrational modes and conformation. wisc.edu |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Subtilosin A |
| Isoleucine |
| Threonine |
| L-phenylalanine |
| Glycine |
| Cysteine |
| Benzyl thiol |
Biosynthesis and Genetic Determinants of Subtilosin A1 Production
The sbo-alb Biosynthetic Gene Cluster
The genetic blueprint for Subtilosin A1 production is housed within the sbo-alb biosynthetic gene cluster. researchgate.netresearchgate.net This operon contains all the necessary genes for precursor peptide synthesis, maturation, and cellular export. researchgate.netbiorxiv.org
The sbo-alb operon is approximately 7 kb in size and consists of the sboA gene followed by the albA-G genes. nih.govasm.org Transcription of this operon is initiated from a primary promoter located upstream of sboA. researchgate.netnih.govasm.org The regulation of this gene cluster is intricate, involving a network of transcriptional regulators that respond to cellular and environmental cues.
Key transcriptional regulators of the sbo-alb operon include:
Rok and AbrB: These proteins act as repressors, binding to the promoter region of sboA to inhibit transcription, particularly during the exponential growth phase. biorxiv.orgoup.comuni-muenchen.de AbrB also indirectly influences the operon by repressing the transcription of rok. biorxiv.orgoup.com
ResDE: This two-component signal transduction system is crucial for activating the expression of the sbo-alb operon, especially in response to oxygen limitation. biorxiv.orgnih.govoup.com This indicates that subtilosin production is induced under anaerobic or microaerobic conditions. nih.govoup.com
Spo0A: As a master regulator of the stationary phase and sporulation, Spo0A alleviates the repression mediated by AbrB, thereby allowing for the transcription of the sbo-alb operon as the bacterial culture enters the stationary phase. oup.comnih.gov
Table 1: Genes of the sbo-alb Operon and Their Functions
| Gene | Encoded Protein | Putative Function |
|---|---|---|
| sboA | Presubtilosin peptide | Precursor peptide of this compound. researchgate.netresearchgate.net |
| albA | Radical SAM enzyme | Catalyzes the formation of thioether bridges. acs.orgrsc.orgnih.gov |
| albB | Immunity peptide | Provides self-protection against this compound. nih.gov |
| albC | ABC transporter component | Involved in the export of the mature peptide. asm.org |
| albD | Unknown | Required for efficient subtilosin production. researchgate.net |
| albE | Peptidase-like protein | Potentially involved in precursor processing. asm.org |
| albF | Processing peptidase | Critical for subtilosin production, possibly involved in precursor cleavage. asm.orgresearchgate.net |
The sboA gene encodes the 43-amino acid precursor peptide of subtilosin, known as SboA. researchgate.netucl.ac.uk This precursor consists of an N-terminal leader peptide and a C-terminal core peptide. ucl.ac.uknih.gov The leader peptide is essential for guiding the subsequent post-translational modifications. ucl.ac.ukfrontiersin.org The albA-G genes downstream of sboA encode the enzymatic machinery required for the maturation of the SboA peptide into the final, active this compound. researchgate.netresearchgate.net This includes enzymes responsible for forming the characteristic thioether bridges, proteolytic cleavage, and cyclization. asm.org Specifically, AlbA, AlbB, AlbC, AlbD, AlbE, and AlbF have been shown to be required for the production and immunity of subtilosin. researchgate.net
Gene Organization and Transcriptional Regulation (e.g., sboA, albA-G, Rok, AbrB, ResDE)
Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Pathway Mechanism
This compound is classified as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). acs.orgucl.ac.uk This means it is initially synthesized on the ribosome as a precursor peptide, which then undergoes a series of enzymatic modifications to achieve its final, biologically active structure. acs.orgacs.org
A key feature of this compound's structure is the presence of three intramolecular thioether bridges. acs.orgresearchgate.net These unique linkages are formed by the action of AlbA, a Radical S-Adenosylmethionine (SAM) enzyme. acs.orgrsc.orgnih.gov AlbA belongs to the SPASM subfamily of radical SAM enzymes and contains multiple [4Fe-4S] clusters that are essential for its catalytic activity. acs.orgrsc.orgnih.govfrontiersin.org
The mechanism involves the reductive cleavage of SAM by the [4Fe-4S] cluster in AlbA, which generates a highly reactive 5'-deoxyadenosyl radical. acs.orgacs.org This radical then abstracts a hydrogen atom from the α-carbon of specific amino acid residues within the core region of the SboA precursor peptide. acs.orgrsc.orgnih.gov This creates an alkyl radical, which subsequently attacks the sulfur atom of a nearby cysteine residue, forming the characteristic thioether bond. acs.orgfrontiersin.org This process is repeated to form all three thioether bridges, resulting in a highly constrained and stable cyclic structure. researchgate.net
Following the formation of the thioether bridges by AlbA, the precursor peptide undergoes further processing. This includes the proteolytic cleavage of the N-terminal leader peptide, a step that is essential for the activation of the molecule. ucl.ac.uk The final maturation step involves the formation of a head-to-tail cyclic amide bond between the newly exposed N-terminus and the C-terminus of the core peptide. researchgate.netresearchgate.net The enzymes encoded by the alb genes, such as the peptidases AlbE and AlbF, are believed to be involved in these processing and cyclization steps. uni-muenchen.deasm.org
Role of Radical S-Adenosylmethionine (SAM) Enzymes (e.g., AlbA) in Thioether Formation
Genetic Modulations for Enhanced Production and Variant Generation
The understanding of the genetic basis of this compound biosynthesis has opened avenues for its genetic manipulation to enhance production yields and generate novel variants. Research has shown that targeting specific genes can lead to increased production of subtilosin. For instance, creating mutations in genes that repress the sbo-alb operon can lead to higher yields. Deletion of the transcriptional repressor AbrB has been shown to significantly increase subtilosin production, especially under oxygen-limiting conditions. researchgate.net Promoter engineering, such as using strong constitutive promoters to drive the expression of the sbo-alb operon, has also proven effective in increasing yields.
Furthermore, the biosynthetic machinery for subtilosin has shown a degree of promiscuity, allowing for the generation of novel peptide variants. ucl.ac.uk By introducing a gene for a different precursor peptide (svpA) into a subtilosin-producing B. subtilis strain, researchers were able to successfully produce a new sactipeptide, SVP1. ucl.ac.uk This demonstrates that the maturation enzymes of the subtilosin pathway can recognize and modify non-native precursor peptides. ucl.ac.uk Additionally, a naturally occurring variant, this compound, which has a threonine-to-isoleucine substitution at position 6, exhibits enhanced antimicrobial and hemolytic activity. oup.comnih.gov These findings highlight the potential for bioengineering approaches to create novel bacteriocins with altered or improved activities. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| S-Adenosylmethionine (SAM) |
| SVP1 |
| Subtilosin |
| AbrB |
| Rok |
| ResDE |
| Spo0A |
| AlbA |
| AlbB |
| AlbC |
| AlbD |
| AlbE |
| AlbF |
| AlbG |
| SboA |
Impact of Site-Directed Mutagenesis on this compound Biosynthesis (e.g., Thr6Ile)
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted changes into a DNA sequence, thereby altering the encoded protein. neb.comgenscript.com This method has been instrumental in understanding the structure-function relationships of subtilosin A and led to the discovery of this compound.
This compound is a variant of subtilosin A identified in a hemolytic mutant of Bacillus subtilis. nih.gov Genetic analysis revealed that this new phenotype was the result of a single nucleotide change in the sboA gene, leading to the substitution of the threonine residue at position 6 of the core peptide with an isoleucine (Thr6Ile). researchgate.netnih.gov This seemingly minor alteration has profound effects on the peptide's biological activity. While subtilosin A has antibacterial activity against certain Gram-positive bacteria, this compound not only retains this ability but also gains a distinct hemolytic activity and exhibits enhanced antimicrobial efficacy against specific strains. frontiersin.orgnih.gov
Further mutagenesis studies have highlighted the strict substrate requirements of the key biosynthetic enzyme, AlbA. For instance, mutating the cysteine residues that form the thioether bonds or the acceptor amino acids (Phenylalanine-22, Threonine-28, and Phenylalanine-31) to alanine (B10760859) completely halts the formation of these crucial linkages, preventing the production of mature subtilosin. frontiersin.org This demonstrates the enzyme's specificity and the critical role of these residues in the biosynthesis of sactipeptides. The discovery of the Thr6Ile mutation's impact underscores how subtle changes, engineered through mutagenesis, can dramatically alter the bioactivity of a complex peptide, opening avenues for the rational design of bacteriocins with novel properties. nih.gov
| Mutation | Location | Enzyme/Process Affected | Outcome | Reference |
| Thr6Ile | sboA gene (core peptide) | Bioactivity | Creation of this compound; confers hemolytic activity and enhanced antimicrobial action. | researchgate.netnih.gov |
| F22A, T28A, F31A | sboA gene (core peptide) | AlbA-catalyzed thioether bond formation | Biosynthesis is inhibited; no mature subtilosin produced. | frontiersin.org |
Heterologous Expression Strategies for Recombinant this compound Production
Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a cornerstone of modern biotechnology. For this compound and other sactipeptides, developing efficient heterologous systems is crucial for enhancing yield, facilitating purification, and enabling further bioengineering efforts.
Several strategies have been explored to optimize the production of subtilosin. In Bacillus subtilis, the native producer, yields have been increased by 3- to 5-fold through promoter engineering, such as using the strong, constitutive P43 promoter to drive overexpression of the entire sbo-alb operon. However, expressing complex RiPPs often requires a host that is genetically tractable and can support the intricate post-translational modifications.
Escherichia coli is a common host for heterologous expression, and the successful production of subtilosin A in E. coli has been reported, demonstrating that the necessary biosynthetic machinery can be functionally transferred. frontiersin.org Another promising host is the yeast Pichia pastoris, which has been used for the secretory production of recombinant this compound. This approach involves using codon-optimized genes to improve translation efficiency in the eukaryotic host.
A significant breakthrough highlighting the flexibility of the subtilosin biosynthetic pathway was the heterologous expression of a novel sactipeptide, SVP1, from Bacillus smithii in a B. subtilis 168 strain that is a natural subtilosin producer. ucl.ac.uk The successful production of SVP1 indicated that the subtilosin-modifying enzymes, particularly the radical SAM enzyme AlbA, are promiscuous enough to recognize and modify a precursor peptide from a different bacterium. ucl.ac.uk This promiscuity is a key advantage for producing novel sactipeptides using a single, well-characterized host system.
| Host Organism | Strategy | Key Finding | Reference |
| Bacillus subtilis | Promoter Engineering (P43 promoter) | Increased native yield by 3-5 times. | |
| Pichia pastoris | Codon-optimized gene expression | Enabled secretory production of recombinant this compound. | |
| Escherichia coli | Gene cluster transfer | Demonstrated functional heterologous expression of the subtilosin biosynthetic pathway. | frontiersin.org |
| Bacillus subtilis 168 | Precursor gene swapping (svpA) | Showed promiscuity of AlbA enzyme, allowing production of a foreign sactipeptide (SVP1). | ucl.ac.uk |
Directed Evolution and Combinatorial Biosynthesis Approaches for Novel Sactipeptides
The modular nature of RiPP biosynthesis, where the precursor peptide and the modifying enzymes can be viewed as distinct components, makes this class of molecules exceptionally well-suited for advanced bioengineering techniques like directed evolution and combinatorial biosynthesis. portlandpress.com These strategies aim to create novel peptides with enhanced or entirely new functionalities.
Directed evolution mimics the process of natural selection in the laboratory to evolve proteins or pathways toward a desired goal. researchgate.netisomerase.com This involves generating a large library of genetic variants, followed by screening or selection for the desired trait. For sactipeptides, this could involve mutating the sboA precursor gene to generate a library of subtilosin analogs, which are then screened for improved antimicrobial activity, stability, or novel functions. The discovery of this compound through a spontaneous mutation is a natural example of how a single amino acid change can lead to an altered phenotype. nih.gov
Combinatorial biosynthesis takes this a step further by mixing and matching biosynthetic components from different pathways to create "unnatural" or hybrid natural products. portlandpress.com The demonstrated promiscuity of the subtilosin-modifying enzyme AlbA is critical for this approach. ucl.ac.uk Researchers have shown that it is possible to combine enzymes from different RiPP pathways to act on a single substrate. For example, the radical SAM enzyme AlbA from subtilosin biosynthesis has been used in combinatorial approaches with enzymes from other classes, such as lanthipeptides, to generate chimeric peptides with modifications from unrelated pathways. portlandpress.com This modularity allows for the creation of novel sactipeptides by engineering the precursor peptide or by combining the catalytic activities of diverse enzymes, vastly expanding the accessible chemical space for new antimicrobial compounds.
Mechanisms of Antimicrobial Action of Subtilosin A1
Spectrum of Antimicrobial Activity
Subtilosin A1 demonstrates a broad spectrum of antimicrobial activity, affecting both Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. researchgate.netnih.gov Its efficacy, however, can be influenced by various factors, including the specific bacterial strain and environmental conditions.
Efficacy Against Gram-Positive Bacterial Pathogens
This compound exhibits notable bactericidal activity against a range of Gram-positive pathogens. oup.com This includes clinically significant bacteria such as Listeria monocytogenes, Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis, and Bacillus cereus. researchgate.netoup.comfrontiersin.org The activity against these organisms is often potent, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. researchgate.net For instance, subtilosin has been shown to be effective against Listeria monocytogenes Scott A, a wild-type nisin-sensitive strain, and its nisin-resistant counterpart, NR30. The T6I mutant of Subtilosin A, known as this compound, has demonstrated increased antibacterial activity against several Bacillus species, Enterococcus faecalis, S. pyogenes, Staphylococcus carnosus, and L. monocytogenes. oup.com
The antimicrobial action against Gram-positive bacteria is primarily based on membrane permeabilization. researchgate.net This disruption of the cell membrane leads to the leakage of intracellular components and ultimately cell death.
**Table 1: Minimum Inhibitory Concentration (MIC) of Subtilosin against *Listeria monocytogenes***
| Strain | pH | MIC (μg/mL) |
|---|---|---|
| L. monocytogenes ScottA | 7.4 | 37.5 ± 10.6 |
| L. monocytogenes ScottA | 5 | 3 ± 0.4 |
| L. monocytogenes NR30 | 7.4 | 85 ± 13.2 |
| L. monocytogenes NR30 | 5 | 11 ± 1.7 |
Data sourced from Amrouche et al. (2010)
Activity Against Gram-Negative Bacteria and Environmental Factors Influencing Susceptibility (e.g., Capsulation)
This compound also demonstrates antimicrobial activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net However, its effectiveness can be influenced by factors like the presence of a bacterial capsule. nih.gov Studies have shown that subtilosin A is less effective against capsulated forms of two Gram-negative bacterial species compared to their non-capsulated counterparts. nih.gov This suggests that the capsule may act as a physical barrier, hindering the peptide's access to the cell membrane.
Environmental factors can also modulate the susceptibility of bacteria to subtilosin. For example, mild heat shock has been observed to alter the effectiveness of the bacteriocin (B1578144). nih.gov The pH of the environment also plays a role, with subtilosin showing greater activity at an acidic pH.
Molecular and Cellular Targets
The primary target of this compound is the bacterial cell membrane. Its unique structure facilitates a multi-step interaction that leads to membrane disruption and the collapse of vital cellular functions.
Interaction with Bacterial Cell Membranes and Lipid Bilayers
This compound's mechanism of action involves a direct interaction with the lipid bilayers of bacterial cell membranes. nih.gov It is proposed that the peptide binds to the membrane and partially inserts itself into the lipid bilayer. nih.govfrontiersin.org This interaction is dependent on the concentration of the peptide and the lipid composition of the target membrane. nih.gov The peptide's structure, which includes both hydrophobic and anionic regions, is crucial for this interaction. scispace.com It is thought that the hydrophobic portion of the cyclic peptide submerges into the bilayer, while the anionic part remains exposed on the membrane surface. scispace.com Specifically, the tryptophan residue (Trp34) may act as a membrane anchor. mdpi.com This insertion process leads to a conformational change in the lipid headgroups and disorder within the hydrophobic core of the bilayer. nih.gov
Induction of Membrane Permeabilization and Pore Formation
The interaction of this compound with the cell membrane leads to its permeabilization. researchgate.netnih.gov At high concentrations, subtilosin can induce leakage from vesicles, indicating the formation of pores or channels in the membrane. nih.gov This pore formation is believed to be a key aspect of its bactericidal activity, allowing for the efflux of intracellular ions and small molecules. frontiersin.orgnih.gov The formation of these pores is described as transient, suggesting a dynamic process of membrane disruption rather than the formation of stable, permanent channels. scispace.comnih.gov The aggregation of subtilosin into multimeric units at higher concentrations is thought to enhance this membrane destabilization. scispace.com
Effects on Proton Motive Force Components and Intracellular Bioenergetics (ΔpH, ΔΨ, ATP Efflux)
A critical consequence of this compound-induced membrane permeabilization is the disruption of the proton motive force (PMF), a vital component of bacterial bioenergetics. The PMF consists of two main components: the transmembrane pH gradient (ΔpH) and the transmembrane electrical potential (ΔΨ).
Studies have shown that subtilosin causes an immediate and complete depletion of the ΔpH in susceptible bacteria, such as Gardnerella vaginalis. scispace.com However, it does not appear to affect the ΔΨ. scispace.com This dissipation of the transmembrane pH gradient is accompanied by a rapid efflux of intracellular ATP. scispace.comnih.govmdpi.com The loss of ATP, the cell's primary energy currency, cripples essential metabolic processes and ultimately leads to cell death. mdpi.com This mechanism, targeting specific components of the PMF, highlights a sophisticated mode of action for this antimicrobial peptide.
Synergistic Antimicrobial Effects with Other Agents
The efficacy of this compound can be significantly enhanced when used in combination with other antimicrobial compounds, a strategy that holds promise for overcoming microbial resistance and broadening its spectrum of activity.
Collaborative Activity with Natural Antimicrobials
This compound demonstrates significant synergistic or additive effects when combined with a variety of other natural antimicrobial agents. This collaborative activity often allows for lower concentrations of each compound to be used, potentially reducing the risk of resistance development. nih.govnih.gov
A notable example is the synergistic activity of subtilosin with other natural antimicrobials against Gardnerella vaginalis, a pathogen associated with bacterial vaginosis. nih.govnih.gov Studies have shown that subtilosin acts synergistically with glycerol (B35011) monolaurate (GML), lauric arginate (LAE), and ε-poly-L-lysine. nih.govnih.gov Checkerboard assays revealed that these combinations led to a significant reduction in the minimum inhibitory concentrations (MICs) of both subtilosin and the partner antimicrobial. nih.gov
Similarly, against Listeria monocytogenes, Subtilosin A has been shown to have synergistic or partially synergistic effects with other natural compounds. researchgate.net For instance, a synergistic interaction was observed between subtilosin and zinc lactate (B86563) against both nisin-sensitive and nisin-resistant strains of L. monocytogenes, particularly at an acidic pH. researchgate.net The combination of subtilosin with encapsulated curcumin (B1669340) also displayed partial synergy against L. monocytogenes Scott A. researchgate.net However, combinations with non-encapsulated curcumin or poly-lysine resulted in only an additive effect. core.ac.uk
The mechanisms underlying this synergy are likely multifaceted. One antimicrobial may disrupt the outer cell membrane, facilitating the entry of the other, or they may act on different cellular targets, leading to a more potent combined effect. The use of such combinations, often referred to as a "hurdle approach," is a promising strategy in both clinical and food preservation settings. nih.govnih.gov
Table 1: Synergistic Effects of Subtilosin A with Natural Antimicrobials
| Target Microorganism | Combined Agent | Observed Effect | Reference |
|---|---|---|---|
| Gardnerella vaginalis | Glycerol Monolaurate (GML) | Synergy | nih.gov |
| Gardnerella vaginalis | Lauric Arginate (LAE) | Synergy | nih.govnih.gov |
| Gardnerella vaginalis | ε-Poly-L-lysine | Synergy | nih.govnih.gov |
| Listeria monocytogenes Scott A | Encapsulated Curcumin | Partial Synergy | researchgate.net |
| Listeria monocytogenes Scott A | Zinc Lactate | Synergy | researchgate.net |
| Listeria monocytogenes NR30 (nisin-resistant) | Zinc Lactate | Synergy | researchgate.net |
| Listeria monocytogenes Scott A | Non-encapsulated Curcumin | Additive | core.ac.uk |
| Listeria monocytogenes Scott A | Poly-lysine | Additive | core.ac.uk |
Potential for Enhanced Efficacy Against Resistant Strains
A significant area of interest is the potential of this compound in combination therapies to combat antibiotic-resistant bacteria. The emergence of multidrug-resistant pathogens necessitates novel approaches, and the synergistic use of bacteriocins like subtilosin with conventional antibiotics or other agents is a promising strategy. nih.gov
Subtilosin has demonstrated efficacy against strains that are resistant to other antimicrobials. For example, it is active against nisin-resistant Listeria monocytogenes. researchgate.net The combination of subtilosin with zinc lactate was shown to be synergistic against this resistant strain. researchgate.net This suggests that subtilosin utilizes a different mechanism of action or target compared to nisin, allowing it to bypass existing resistance mechanisms.
Furthermore, cell-free extracts from Bacillus subtilis containing subtilosin A have been shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.govbiorxiv.org While this study did not specifically investigate synergy with antibiotics, it highlights the potential of subtilosin-containing preparations to tackle the virulence of resistant strains. nih.govbiorxiv.org Biofilm formation is a key factor in the persistence of MRSA infections and their resistance to conventional antibiotic therapy.
While direct studies on this compound combined with antibiotics against vancomycin-resistant Enterococci (VRE) are limited in the search results, the principle of synergistic action holds. VRE are a significant clinical challenge, often requiring combination therapies. plos.orgmdpi.comhealthywa.wa.gov.ausahealth.sa.gov.au The ability of subtilosin to interact with and permeabilize bacterial membranes could potentially render resistant strains more susceptible to conventional antibiotics that may have otherwise been ineffective. For example, by disrupting the cell envelope, subtilosin could facilitate the entry of antibiotics that target intracellular processes. This approach has been seen with other bacteriocins like nisin, which shows synergy with antibiotics such as penicillin and chloramphenicol (B1208) against resistant staphylococci. frontiersin.org The combination of different antimicrobials with distinct mechanisms can increase the rate of microbial killing and potentially prevent the emergence of new resistant variants. nih.gov
Table 2: Activity of Subtilosin A / A1 Against Resistant Strains
| Resistant Strain | Agent(s) | Observed Effect | Reference |
|---|---|---|---|
| Listeria monocytogenes NR30 (nisin-resistant) | Subtilosin A + Zinc Lactate | Synergistic activity | researchgate.net |
| Methicillin-resistant Staphylococcus aureus (MRSA) | B. subtilis cell-free extract (containing Subtilosin A) | Inhibition of biofilm formation | nih.govbiorxiv.org |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Pumilicin 4 (another Bacillus bacteriocin) | Antibacterial activity | oup.com |
Biotechnological Applications and Future Research Directions
Applications in Biopreservation and Biocontrol
The ability of Subtilosin A1 to inhibit the growth of a range of microorganisms underpins its application in biopreservation and biocontrol. As a naturally derived compound, it offers an alternative to synthetic chemical preservatives and pesticides.
This compound is a promising agent for food biopreservation due to its effectiveness against Gram-positive bacteria, including notable foodborne pathogens. smolecule.comoup.com Its application can help extend the shelf life and enhance the safety of various food products. smolecule.com The bacteriocin (B1578144) has demonstrated significant activity against spoilage organisms and pathogens such as Listeria monocytogenes and Staphylococcus aureus. smolecule.comoup.comresearchgate.net Research indicates that this compound is more effective against L. monocytogenes at acidic pH levels. Its use, either alone or in synergy with other natural antimicrobials like zinc lactate (B86563), has been shown to effectively control L. monocytogenes, suggesting its potential as a novel biopreservative in food systems. nih.gov The use of bacteriocin-producing Bacillus subtilis strains has been explored to inhibit the growth of Bacillus cereus in fermented foods, highlighting the practical application of these antimicrobial peptides in food production. oup.com Once germinated from their spore form in conditions that also favor pathogen growth, B. subtilis can secrete antimicrobials like Subtilosin A, which are particularly effective against Gram-positive bacteria such as Listeria monocytogenes. mdpi.com
Table 1: Antimicrobial Spectrum of this compound Against Selected Bacteria
| Target Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus anthracis | 2.56 µM | |
| Bacillus cereus | 6.4 µM | |
| Bacillus thuringiensis | 6.4 µM | |
| Listeria monocytogenes | 40 µM | |
| Staphylococcus carnosus | 16 µM | oup.com |
| Streptococcus pyogenes | 100 µM |
In agriculture, this compound is being explored as a biopesticide for managing plant diseases. smolecule.com Its antimicrobial activity extends to various plant pathogens, offering a sustainable method for crop protection. smolecule.comresearchgate.net Strains of Bacillus subtilis are known to produce a variety of secondary metabolites with antagonistic effects against phytopathogens. scielo.org.mx Genome analysis of endophytic Bacillus strains has revealed the presence of biosynthetic gene clusters for subtilosin, alongside other antifungal compounds like fengycin, surfactin (B1297464), and bacillibactin. jabonline.infrontiersin.org This genetic arsenal (B13267) contributes to their ability to control diseases such as gray mold caused by Botrytis cinerea on fruit and anthracnose caused by Colletotrichum species. jabonline.infrontiersin.org The application of B. subtilis as a biocontrol agent is effective due to its capacity to produce these antimicrobial compounds and to colonize plant roots, thereby protecting plants by suppressing pathogen growth directly or by inducing systemic resistance in the host plant. scielo.org.mxbiorxiv.org
Microbial Control in Food Systems
Advanced Production and Purification Methodologies
The commercial viability of this compound depends on efficient and scalable production and purification processes. Research has focused on optimizing fermentation conditions to maximize yield and developing sophisticated downstream processing techniques for high-purity recovery.
The production of this compound by Bacillus subtilis is highly regulated and influenced by various fermentation parameters. researchgate.net Optimizing these conditions is critical for enhancing yield. Key factors include the composition of the culture medium, pH, temperature, aeration, and agitation speed. researchgate.netsemanticscholar.orgmdpi.com
Studies have shown that oxygen-limiting conditions can significantly increase the production of subtilosin, with yields up to 15 times higher (7.8 mg/L) compared to aerobic cultures (0.5 mg/L). researchgate.net The composition of the nutrient medium is also crucial; for instance, a medium containing nutrient broth, KCl, Ca(NO₃)₂, MnCl₂, and FeSO₄ has been used for successful cultivation. asm.org The production of Subtilosin A is often linked to the later stages of bacterial growth, specifically the end of the exponential phase and the beginning of the stationary phase. biorxiv.orgasm.org While specific optimal conditions can vary by strain, general parameters for Bacillus fermentation often involve temperatures around 30-39°C, a neutral initial pH of 7.0-7.5, and specific nutrient sources like yeast extract and soy peptone. semanticscholar.orgmdpi.comscirp.org
Table 2: Key Parameters for Optimizing Bacillus Fermentation for Antimicrobial Peptide Production
| Parameter | Optimized Condition/Range | Rationale/Observation | Reference |
| Aeration | Oxygen-limiting | Strong increase in sbo promoter activity and subtilosin yield. | researchgate.net |
| Temperature | 30-39°C | Optimal range for growth and protease/bacteriocin production in various Bacillus strains. | semanticscholar.orgresearchgate.netfrontiersin.org |
| Initial pH | 7.0-7.5 | Neutral pH supports robust initial growth and production. | semanticscholar.orgresearchgate.net |
| Nitrogen Source | Yeast extract, Soy peptone | Common and effective nitrogen sources for Bacillus fermentation. | mdpi.comscirp.org |
| Carbon Source | Dextrose, Soluble Starch | Effective carbon sources for supporting biomass and metabolite production. | semanticscholar.orgfrontiersin.org |
| Incubation Time | 24-60 hours | Production is often highest at the end of exponential growth or early stationary phase. | researchgate.netsemanticscholar.org |
| Agitation | 180-200 rpm | Higher agitation can increase subtilosin activity, though difficult to control in shake flasks. | researchgate.netsemanticscholar.org |
Following fermentation, this compound must be extracted from the culture medium and purified. The downstream processing typically involves solvent extraction followed by chromatographic methods to achieve high purity. asm.org
A common initial step is extraction from the culture medium using an organic solvent like n-butanol. asm.org The culture is mixed with n-butanol (e.g., at a 1:4 volume ratio of butanol to culture), shaken, and allowed to separate. The organic layer containing the subtilosin is then concentrated under reduced pressure, yielding a residue that is resuspended in a solvent such as methanol. asm.org
For final purification, high-performance liquid chromatography (HPLC) is employed. researchgate.netasm.org Specifically, reverse-phase HPLC (RP-HPLC) with a C18 column is a standard method. asm.orgnih.govfrontiersin.org The peptide is eluted using a gradient of an organic solvent like acetonitrile (B52724) in water. asm.org Fractions are collected, and those containing the pure this compound, identified by their retention time (e.g., 32.9 minutes in one study), are pooled and lyophilized to obtain the final product. asm.org This multi-step process can yield several milligrams of pure this compound per liter of culture medium. asm.org Other chromatographic techniques, such as gel filtration chromatography (e.g., Sephadex G-50), can be used as an intermediary purification step before the final RP-HPLC. nih.govfrontiersin.orgresearchgate.net
Table 3: General Protocol for this compound Extraction and Purification
| Step | Technique/Method | Description | Reference |
| 1. Primary Extraction | Solvent Extraction | The culture medium is extracted with n-butanol. The organic layer containing the peptide is separated and concentrated in vacuo. | asm.org |
| 2. Resuspension | Solvent Resuspension | The concentrated residue is resuspended in a small volume of methanol. | asm.org |
| 3. Intermediate Purification | Gel Filtration Chromatography | (Optional) Partially purified extract is passed through a Sephadex G-50 column to separate components by size. | nih.govfrontiersin.org |
| 4. Final Purification | Reverse-Phase HPLC (RP-HPLC) | The extract is injected into a C18 column and eluted with an acetonitrile/water gradient to isolate pure this compound. | asm.orgnih.govresearchgate.net |
| 5. Final Product | Lyophilization | The pooled, pure fractions from HPLC are freeze-dried to yield a stable powder. | asm.org |
Optimization of Fermentation Conditions for this compound Yield
Ecological Role and Intermicrobial Interactions
Secondary metabolites like this compound are not merely weapons; they play complex roles in the ecology of the producing organism. biorxiv.orgoup.comoup.com Produced by the soil-dwelling bacterium Bacillus subtilis, this compound is crucial for increasing the organism's fitness in its natural habitat by facilitating competition, nutrient acquisition, and environmental establishment. biorxiv.orgoup.comoup.com The production of these compounds is often a response to environmental cues, such as nutrient starvation or oxygen limitation, and is linked to cellular processes like sporulation. biorxiv.orgasm.org
Contribution to Microbial Community Dynamics in Natural Niches
This compound, an antimicrobial peptide produced by Bacillus subtilis, plays a significant role in shaping microbial ecosystems. The production of subtilosin and other secondary metabolites like surfactin is a key strategy employed by B. subtilis to compete and persist in complex environments such as the soil rhizosphere and fermentation ecosystems. oup.commdpi.com The interplay between these compounds is tightly regulated; for instance, the presence of surfactin can suppress the production of subtilosin A, indicating a sophisticated mechanism for controlling competitive interactions. oup.com This regulation is crucial for activities like root colonization and biofilm initiation, which define the bacterium's ecological success. oup.com
In natural niches, subtilosin A contributes to microbial community dynamics by inhibiting the growth of competing bacteria. researchgate.net For example, B. subtilis strains carrying the sboA gene for subtilosin production have been identified as part of the microbial consortium in traditional Thai fermented fish (Pla-ra). researchgate.net Their presence suggests a role in modulating the microbial balance during fermentation, potentially by suppressing spoilage or pathogenic organisms. researchgate.net Similarly, in agricultural settings, B. subtilis acts as a biocontrol agent, with its antimicrobial peptides, including subtilosin, helping to suppress pathogens like Fusarium graminearum, the causative agent of corn stalk rot, thereby influencing the root-associated microbial community. mdpi.com
Inhibition of Biofilm Formation and Quorum Sensing Processes
A critical function of this compound is its ability to interfere with bacterial communication and community behaviors, specifically quorum sensing (QS) and biofilm formation. researchgate.netnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which offer protection from environmental stresses and antimicrobial agents. Many pathogenic bacteria rely on QS, a cell-density-dependent communication system, to coordinate gene expression for virulence and biofilm formation. nih.gov
Subtilosin has demonstrated potent anti-biofilm activity against a range of pathogens. oup.com Research shows it can prevent biofilm formation in Listeria monocytogenes, Gardnerella vaginalis, and Escherichia coli. oup.comnih.gov The mechanism often involves the disruption of QS pathways. researchgate.net
Detailed Research Findings on Quorum Sensing Inhibition:
Inhibition of Autoinducer-2 (AI-2): In Gardnerella vaginalis, subtilosin has been shown to reduce the production of Autoinducer-2 (AI-2), a universal signaling molecule used for inter-species communication. researchgate.netnih.govfrontiersin.org By disrupting this signal, subtilosin effectively hinders the QS cascade required for biofilm development.
Alternative Mechanisms: Interestingly, while subtilosin inhibits biofilm formation in Listeria monocytogenes, it does not appear to affect its AI-2 production. researchgate.netnih.govfrontiersin.org This suggests that subtilosin can employ multiple mechanisms to prevent biofilm assembly, which may be specific to the target organism.
Inhibition of Violacein Production: Subtilosin's anti-QS activity has also been demonstrated using the reporter bacterium Chromobacterium violaceum. It significantly reduces the production of the purple pigment violacein, a process controlled by QS, without inhibiting the bacterium's growth, confirming its role as a QS inhibitor. researchgate.netnih.gov
These findings highlight subtilosin's potential as an anti-biofilm agent that functions not by killing bacteria, but by disrupting the communication systems essential for their pathogenicity. nih.gov
Emerging Research Areas in Sactipeptide Biology
Elucidating the Promiscuity of Biosynthetic Enzymes
A groundbreaking area of sactipeptide research is the investigation of the substrate promiscuity of their biosynthetic enzymes. ucl.ac.ukfrontiersin.org Sactipeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs), and their unique thioether cross-links are installed by radical S-adenosylmethionine (rSAM) enzymes. frontiersin.orgcore.ac.uk In the subtilosin A biosynthetic pathway, the key enzyme is AlbA, which catalyzes the formation of the sactionine bonds. ucl.ac.uknih.gov
Contrary to earlier assumptions, recent studies have revealed that AlbA exhibits broad substrate promiscuity. ucl.ac.ukacs.org Researchers have successfully established heterologous expression systems in E. coli to produce subtilosin A and its variants. nih.govacs.org These systems have been instrumental in demonstrating that the AlbA enzyme can process a variety of mutated precursor peptides, leading to the creation of small libraries of novel sactipeptides. nih.govacs.org
A compelling demonstration of this promiscuity was the heterologous expression of a precursor peptide gene (svpA) from Bacillus smithii in the subtilosin-producing B. subtilis 168 strain. ucl.ac.uk The native B. subtilis biosynthetic machinery, including AlbA, successfully recognized and modified the foreign precursor peptide to produce a novel sactipeptide, SVP1. ucl.ac.uk This result was significant because it showed the enzymes could act on a substrate from a different bacterium, opening new avenues for sactipeptide biosynthesis and engineering. ucl.ac.uk
Rational Design and Engineering of this compound Derivatives with Tailored Activities
The discovery of enzyme promiscuity provides a direct pathway for the rational design and bioengineering of this compound derivatives with customized properties. ucl.ac.ukualberta.ca By understanding the flexibility of enzymes like AlbA, scientists can now move beyond naturally occurring structures and create new-to-nature molecules. acs.orgportlandpress.com
This emerging field leverages precursor peptide engineering, where the gene encoding the subtilosin precursor is modified through site-directed mutagenesis. portlandpress.com The promiscuous biosynthetic machinery then processes these altered precursors to generate novel sactipeptides. acs.org Research has shown that this approach can be used to change the positions of the defining sactionine linkages, resulting in unnatural sactipeptide scaffolds with potentially altered structures and biological activities. nih.gov
Furthermore, combining heterologous expression with techniques like amber-suppression technology opens the door to incorporating unnatural amino acids into the peptide backbone. nih.govacs.org This strategy could introduce novel chemical functionalities, potentially enhancing the stability, target binding, or antimicrobial potency of subtilosin derivatives. The ability to exploit the native biosynthetic cluster of B. subtilis to produce engineered sactipeptides, as demonstrated with SVP1, offers a powerful platform for generating libraries of variants for screening and therapeutic development. ucl.ac.uk
Comparative Genomics and Proteomics for Novel Sactipeptide Discovery
The search for new sactipeptides has been revolutionized by the integration of comparative genomics and proteomics. routledge.com This approach, often termed proteogenomics, combines computational genome mining with mass spectrometry-based protein detection to accelerate the discovery of novel natural products. nih.govfrontiersin.org
The process begins with comparative genomics, where bioinformatics tools like BLAST and RODEO are used to scan vast databases of bacterial genomes. ucl.ac.uk These tools search for the signature genes of sactipeptide biosynthetic gene clusters (BGCs), particularly the highly conserved genes encoding radical SAM enzymes like AlbA. ucl.ac.ukfrontiersin.org This in silico screening can identify hundreds of putative sactipeptide BGCs in a wide range of bacteria.
Once a putative BGC is identified, proteomics is employed to verify that the predicted sactipeptide is actually produced. nih.gov High-resolution mass spectrometry is used to analyze extracts from the source organism and detect the mass of the predicted peptide, while tandem mass spectrometry helps to determine its sequence and post-translational modifications. ucl.ac.uk This combined strategy was successfully used to discover the novel sactipeptide SVP1 from Bacillus smithii after its BGC was first identified through genome mining. ucl.ac.uk This powerful synergy between genomics and proteomics significantly improves the efficiency of discovering novel sactipeptides and other RiPPs, providing new chemical scaffolds for drug development. routledge.comnih.gov
Compound Reference Table
Q & A
Basic Research Questions
Q. What are the established methodologies for evaluating Subtilosin A1’s antimicrobial activity in vitro?
- Answer : Standard assays include:
- MTT cell viability assays to determine cytotoxicity (CC50) and selectivity index (SI = CC50/EC50) .
- Viral yield inhibition assays for antiviral activity (e.g., HSV-1/HSV-2) using African green monkey kidney (Vero) cells, with EC50 calculations .
- Agar well diffusion assays to quantify bacteriostatic/bactericidal effects against Gram-positive pathogens (e.g., Gardnerella vaginalis) .
Q. How does this compound’s structural configuration influence its mechanism of action?
- Answer : The cyclic peptide’s three sulfur-to-α-carbon (sactipeptide) bonds and amphipathic structure enable membrane interaction:
- The hydrophobic face embeds into lipid bilayers, while charged residues (e.g., acidic Glu/Asp) disrupt membrane potential .
- NMR studies reveal a “shallow basin” topology that facilitates pore formation in synthetic liposomes .
- Experimental validation : Circular dichroism (CD) in membrane-mimicking environments (e.g., SDS micelles) to confirm structural stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s cytotoxicity profiles across cell lines?
- Case study : this compound shows low cytotoxicity in human cervical tissue models (up to 1 mg/mL) but higher toxicity in Vero cells (CC50 = 0.2 mg/mL) .
- Methodological strategies :
- Dose-response standardization : Normalize assays using ATP-based viability kits (e.g., CellTiter-Glo) for cross-model comparability.
- Membrane lipid analysis : Compare cholesterol content in host cells (e.g., cervical vs. kidney cells) to explain differential susceptibility .
- Data interpretation : Use selectivity indices (SI) to prioritize therapeutic windows over absolute toxicity thresholds .
Q. What molecular techniques are critical for optimizing this compound biosynthesis in heterologous hosts?
- Answer : Key steps include:
- Gene synthesis : Codon-optimize sbo-alb operon (e.g., ablE maturation gene) for Pichia pastoris expression .
- Promoter engineering : Replace native promoters with strong inducible promoters (e.g., P43) to enhance yield in Bacillus subtilis .
- Fermentation optimization : Monitor peptide secretion via LC-MS and adjust pH/aeration to prevent aggregation .
- Validation : Use MALDI-TOF to confirm post-translational modifications (e.g., sulfur bridges) critical for activity .
Q. How can this compound’s dual antiviral and antibacterial activity be leveraged in combinatorial therapies?
- Experimental design :
- Synergy testing : Pair this compound with acyclovir for HSV-1 using Chou-Talalay analysis; measure combination indices (CI) .
- Microbiome impact : Co-culture with Lactobacillus spp. to assess selectivity against pathogens (e.g., G. vaginalis) without disrupting commensals .
- Challenges : Address formulation stability (e.g., electrospun PVOH nanofibers for sustained release) to maintain bioactivity .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s efficacy against Helicobacter pylori?
- Evidence : While some Bacillus strains inhibit H. pylori via this compound analogs , others show no activity due to peptide degradation in gastric pH.
- Resolution strategies :
- pH stability assays : Pre-incubate this compound in simulated gastric fluid (pH 2–4) and re-test activity .
- Gene expression profiling : Correlate sbo-alb operon expression levels with anti-H. pylori activity across strains .
Methodological Best Practices
Q. What quality controls are essential for reproducible this compound research?
- Guidelines :
- Batch consistency : Validate peptide purity (>95%) via reversed-phase HPLC and mass spectrometry .
- Antimicrobial reference standards : Include gentamicin for Gram-negative controls and nisin for Gram-positive comparators .
- Data transparency : Deposit gene sequences (e.g., ablE) in GenBank and cite accession numbers (e.g., ON820649) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
